D-Glyceric acid calcium salt dihydrate

Chiral synthesis Enantioselective catalysis Stereochemical purity

Sourcing racemic or enantiomerically ambiguous glycerate salts introduces uncontrolled stereochemical variables that derail enantioselective reactions, alter crystallization behavior, and produce false-negative results in stereospecific biological assays. D-Glyceric acid calcium salt dihydrate (CAS 6000-41-5), supplied at 99% purity with validated D-enantiomeric identity, eliminates this risk. - Verified chiral integrity: [α]20/D +13° (c = 5 in H2O) confirms strict D-configuration, ensuring predictable stereochemical outcomes in diacylester surfactant synthesis and biocatalytic studies. - Unique solubility profile: Insoluble in water but soluble in dilute acids, enabling deployment in non-aqueous electrocatalytic glycerol oxidation cells where electrolyte leaching must be minimized. - Clinically relevant reference standard: Serves as a calibrated analytical standard for D-glyceric aciduria newborn screening via LC-MS/GC-MS, where precise enantiomeric quantification is diagnostically critical.

Molecular Formula C6H14CaO10
Molecular Weight 286.25 g/mol
Cat. No. B12063643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glyceric acid calcium salt dihydrate
Molecular FormulaC6H14CaO10
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
InChIInChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1
InChIKeyOKEVQKKVYQHNFW-AKYROZSLSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glyceric Acid Calcium Salt Dihydrate: Chiral Identity and Molecular Baseline for Research Procurement


D-Glyceric acid calcium salt dihydrate (CAS 6000-41-5) is the calcium salt of the D-enantiomer of glyceric acid, crystallized as a dihydrate with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol [1]. This chiral three-carbon sugar acid derivative exists as a white crystalline powder and is supplied commercially at 99% purity by vendors such as Sigma-Aldrich (ALDRICH 367494) . Its defined stereochemistry ((R)-2,3-dihydroxypropanoate) distinguishes it from racemic DL mixtures and the L-enantiomer, establishing a unique physicochemical and chiral identity profile [2].

Why D-Glyceric Acid Calcium Salt Dihydrate Cannot Be Substituted by Generic Glycerate Salts


The scientific and industrial utility of D-glyceric acid calcium salt dihydrate hinges on two non-substitutable attributes: its strict D-enantiomeric purity, verified by a specific optical rotation of [α]20/D +13° (c = 5 in H2O) , and its unique solubility profile, which is insoluble in water but soluble in dilute acids, in stark contrast to the water-soluble DL-glyceric acid calcium salt . These properties directly impact chiral synthesis outcomes, biocatalytic specificity, and material compatibility. Generic substitution with racemic DL-mixtures or the L-enantiomer introduces uncontrolled stereochemical variables that can derail enantioselective reactions, alter crystallization behavior, or produce false-negative results in stereospecific biological assays.

Quantitative Comparative Evidence for D-Glyceric Acid Calcium Salt Dihydrate vs. Analogues


Enantiomeric Purity and Stereochemical Identity: D- vs. DL-Glyceric Acid Calcium Salts

The target compound exhibits a well-defined positive optical rotation, directly confirming its D-enantiomeric purity. The DL-racemic mixture lacks this chiral fingerprint and will not rotate plane-polarized light under identical conditions. This stereochemical identity is critical for applications requiring a defined chiral environment .

Chiral synthesis Enantioselective catalysis Stereochemical purity

Solubility Differentiation: D-Glyceric Acid Calcium Salt Dihydrate vs. DL-Glyceric Acid Calcium Salt

The target compound is characterized as insoluble in water but soluble in dilute acids, a solubility behavior opposite to that of the DL-glyceric acid calcium salt, which is reported as soluble in both cold and hot water . This stark contrast in aqueous solubility provides a clear physical basis for selecting the D-enantiomer in applications where water insolubility is required for controlled release, precipitation, or biphasic system compatibility .

Crystallization Formulation science Separation chemistry

Purity and Assay Consistency: D-Glyceric Acid Calcium Salt Dihydrate (99%) vs. Lower-Purity DL-Forms

Commercially available D-glyceric acid calcium salt dihydrate is consistently supplied at a 99% purity specification, as verified by perchloric acid titration (98.5-101.5%) . In contrast, the DL-glyceric acid calcium salt hydrate is often supplied at >98.0% purity with a stated water content of up to 15.0% [1]. The tighter purity specification and lower water content of the D-enantiomer translate to greater lot-to-lot consistency for quantitative applications.

Analytical chemistry Quality control Reference standard

Crystalline Form Definition: Patent-Defined XRPD Peaks for Calcium D-Glycerate

A recently published patent (US 20240270760) discloses a crystalline form of calcium D-glycerate characterized by specific X-ray powder diffraction (XRPD) peaks at 12.9°±0.2°, 20.9°±0.2°, and 31.7°±0.2° (2θ) [1]. This level of crystalline characterization is not publicly documented for the DL-glyceric acid calcium salt hydrate or for amorphous forms, providing a unique fingerprint for solid-state quality control and intellectual property clearance in development programs.

Polymorph screening Crystallography Patent protection

Thermal Stability Differentiation: Decomposition Point of D-Glyceric Acid Calcium Salt Dihydrate

The D-enantiomer exhibits a defined decomposition point of 134°C (lit.) . In contrast, the DL-glyceric acid calcium salt dihydrate decomposes at a slightly higher temperature of approximately 140°C . This 6°C difference in thermal stability can impact processing conditions, particularly in high-temperature reactions or drying protocols.

Thermal analysis Process chemistry Storage stability

High-Value Application Scenarios for D-Glyceric Acid Calcium Salt Dihydrate Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Diacyl Glycerate Derivatives

The compound serves as a well-defined chiral precursor for the synthesis of diacylester derivatives using palmitoyl chloride and linoleoyl chloride. The D-enantiomeric purity, validated by specific optical rotation ([α]20/D +13°), ensures that the stereochemistry of the resulting esters is controlled, which is essential for studies of interfacial properties and bioactivity of glycerate-derived surfactants .

Electrolyte Component in Electrocatalytic Glycerol Oxidation Systems

D-Glyceric acid calcium salt dihydrate is specifically utilized as an electrolyte in the electrocatalytic oxidation of glycerol. Its water insolubility (unlike the DL-salt) allows it to be employed in non-aqueous or biphasic electrochemical cells where electrolyte leaching or unintended aqueous phase reactions must be minimized .

Solid-State Formulation Development and Polymorph Control

The patent-defined XRPD fingerprint (peaks at 12.9°, 20.9°, 31.7° 2θ) enables rigorous solid-state characterization and quality control. Researchers developing pharmaceutical or nutraceutical compositions can use this reference pattern to confirm polymorphic identity and stability, an advantage not available with the less-characterized DL-glycerate salts [1].

Biomarker Reference Material for D-Glyceric Aciduria Diagnosis

D-Glyceric acid is a diagnostic biomarker for the rare metabolic disorder D-glyceric aciduria. The high-purity (99%), well-characterized calcium salt dihydrate serves as an ideal reference standard for calibrating analytical methods (e.g., LC-MS, GC-MS) used in clinical metabolomics and newborn screening, where accurate quantification of D-glycerate levels is critical [2].

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